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Compound of Interest

Compound Name: DIOPTASE

Cat. No.: B1173581 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dioptase (CuSiO₃·H₂O, or more accurately Cu₆[Si₆O₁₈]·6H₂O) is a vibrant

emerald-green to bluish-green copper cyclosilicate mineral.[1][2] Its distinct crystal structure

and physical properties make it a subject of interest in mineralogy, materials science, and

potentially as a model system for studying hydrated silicate frameworks. X-ray diffraction (XRD)

is the definitive technique for elucidating the precise three-dimensional arrangement of atoms

within Dioptase, providing essential data on its unit cell, symmetry, and bonding

characteristics.[3][4] This document provides a detailed protocol for both single-crystal and

powder XRD analysis of Dioptase.

The crystal structure of Dioptase is characterized by rings of six corner-sharing silicate

tetrahedra ([Si₆O₁₈]) stacked along the c-axis.[1][2] These rings are interconnected by copper

ions, which are coordinated by four oxygen atoms from the silicate rings and two water

molecules, forming a distorted octahedron.[1][5] This intricate arrangement defines the

mineral's physical and optical properties.

Quantitative Data Summary
The fundamental properties and crystallographic data for Dioptase are summarized in the

tables below.

Table 1: General Properties of Dioptase
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Property Value References

Chemical Formula Cu₆[Si₆O₁₈]·6H₂O [1][6]

Crystal System Trigonal [1][2][6]

Color Emerald-green to bluish-green [1][6]

Luster Vitreous to sub-adamantine [1][6]

Hardness (Mohs) 5 [1][6]

Specific Gravity 3.28 – 3.35 g/cm³ [1][6][7]

Cleavage Perfect on {1011} [6]

| Optical Properties | Uniaxial (+) |[1][6] |

Table 2: Crystallographic Data for Dioptase

Parameter Value References

Space Group R-3 (No. 148) [1][2]

Unit Cell Dimensions a = 14.566 Å [1][6][8]

c = 7.778 Å [1][6][8]

α = β = 90°, γ = 120° [2]

Unit Cell Volume (V) 1429.15 Å³ [6][8]

Formula Units (Z) 18 (for CuSiO₃·H₂O) [1][7]

| R-factor | 0.039 |[9] |

Data corresponds to the structural refinement by Ribbe, Gibbs, and Hamil (1977).[9]

Experimental Protocols
The determination of Dioptase's crystal structure can be achieved through single-crystal XRD

for precise atomic coordinates or powder XRD for phase identification and lattice parameter
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determination.

Protocol 1: Single-Crystal X-ray Diffraction
This method provides the most detailed structural information, including atomic positions, bond

lengths, and bond angles.[10]

1. Sample Preparation:

Carefully select a high-quality, single Dioptase crystal, ideally between 30 and 300 microns

in size, that is free from visible defects, inclusions, or twinning.[3]

Mount the selected crystal onto a thin glass fiber or a cryo-loop using a minimal amount of

non-diffracting adhesive (e.g., epoxy or oil).[3]

Attach the fiber to a goniometer head and optically center the crystal in the path of the X-ray

beam.[10]

2. Data Collection:

Instrument: A modern four-circle single-crystal X-ray diffractometer equipped with a CCD or

CMOS detector.[10][11]

X-ray Source: Molybdenum (Mo-Kα, λ ≈ 0.7107 Å) or Copper (Cu-Kα, λ ≈ 1.5418 Å)

radiation.[3][4] Mo-Kα is generally preferred for its better resolution with inorganic structures.

Temperature: Data collection is typically performed at low temperatures (e.g., 100 K) using a

nitrogen or helium cryo-stream to reduce thermal vibrations and improve data quality.

Data Collection Strategy:

Perform an initial series of scans to determine the unit cell parameters and the crystal's
orientation matrix.[10]
Collect a full sphere or hemisphere of diffraction data by rotating the crystal through a
series of omega (ω) and/or phi (φ) scans, acquiring frames in small increments (e.g., 0.2°
to 0.5°).[10]
Set the detector distance and exposure time to ensure strong diffraction spots are not
overloaded while capturing weak, high-angle reflections.
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3. Data Processing and Structure Refinement:

Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their

corresponding intensities.

Apply corrections for absorption, Lorentz factor, and polarization effects.

Solve the crystal structure using direct methods or Patterson synthesis to find the initial

atomic positions.

Refine the structural model (atomic coordinates, anisotropic displacement parameters) using

a full-matrix least-squares method against the experimental data. The quality of the final

structure is assessed by the R-factor, which should ideally be below 0.05 for good quality

data.[9]

Protocol 2: Powder X-ray Diffraction (PXRD)
This method is used for phase identification, checking sample purity, and refining lattice

parameters.[4]

1. Sample Preparation:

Grind a small amount of Dioptase into a fine, homogeneous powder using an agate mortar

and pestle. The ideal particle size is below 35-45 microns to minimize preferred orientation

effects.[12]

Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the

holder's rim.[13]

2. Data Collection:

Instrument: A modern powder diffractometer in Bragg-Brentano geometry.

X-ray Source: Copper (Cu-Kα, λ ≈ 1.5418 Å) radiation is most common for powder

diffraction, typically operating at 40 kV and 40 mA.[13][14]

Scan Parameters:
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2θ Range: Scan from a low angle (e.g., 5°) to a high angle (e.g., 80-90°).[13]
Step Size: Use a small step size, such as 0.02°.[14]
Scan Speed/Time per Step: A scan speed of ~1.2° per minute or a counting time of 1-2
seconds per step is typical.[13][14]

3. Data Analysis:

Identify the crystalline phases present by comparing the experimental diffraction pattern to a

database such as the Powder Diffraction File (PDF).

Perform Rietveld refinement to fit the entire experimental pattern with a calculated profile

based on the known crystal structure of Dioptase. This allows for the precise determination

of lattice parameters and can provide information on crystallite size and microstrain.[14]

Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the XRD

analysis of Dioptase.
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Caption: Experimental workflows for Single-Crystal and Powder XRD analysis of Dioptase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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